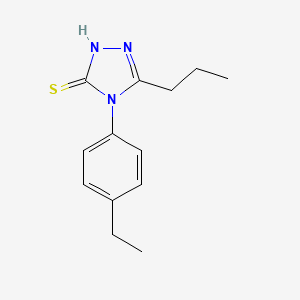

![molecular formula C27H22N2O3 B4626735 2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol

Übersicht

Beschreibung

2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol, also known as DPN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPN is a selective estrogen receptor modulator (SERM) that binds to estrogen receptors (ERs) and modulates their activity.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Synthesis

- Novel fluorescent triazole derivatives have been synthesized from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids, showing significant photophysical properties with potential applications in materials science and sensor technology. These compounds exhibit fluorescence in the blue and green regions, demonstrating their utility in the development of fluorescent materials (Padalkar et al., 2015).

Enzymatic Polymerization

- The enzyme-mediated polymerization of phenolic compounds, including 1-naphthol and derivatives, has been explored to produce dimeric, trimeric, and higher oligomeric compounds. This research highlights the potential of enzymatic methods in creating complex organic molecules with high precision and under mild conditions (Sjoblad et al., 1976).

Gas-Phase Condensation Studies

- The gas-phase condensation of phenoxy radicals, which can be related to the structural moieties within the compound of interest, has been studied to understand the formation mechanisms of complex organic pollutants like dioxins. This research provides insights into the environmental implications of organic reactions occurring under thermal conditions (Wiater et al., 2000).

Antioxidant Capacity Enhancement

- The enzymatic modification of phenolic compounds, such as 2,6-dimethoxyphenol, to synthesize dimers with enhanced antioxidant capacity demonstrates the potential of biocatalytic processes in producing bioactive compounds with improved health benefits. This approach leverages the catalytic efficiency of enzymes like laccase to modify and enhance the properties of phenolic antioxidants (Adelakun et al., 2012).

Molecular Design for Organic Light-Emitting Devices

- The molecular design of phenanthroimidazole-functionalized compounds, incorporating fused polycyclic aryl fragments, has been tailored for non-doped blue organic light-emitting devices. These studies underscore the importance of molecular engineering in developing high-performance materials for optoelectronic applications (Jayabharathi et al., 2018).

Eigenschaften

IUPAC Name |

2,6-dimethoxy-4-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O3/c1-31-22-15-19(16-23(32-2)26(22)30)27-28-24(18-10-4-3-5-11-18)25(29-27)21-14-8-12-17-9-6-7-13-20(17)21/h3-16,30H,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOWQGFGZVHJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

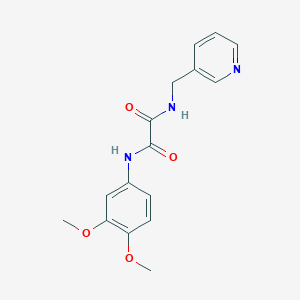

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)